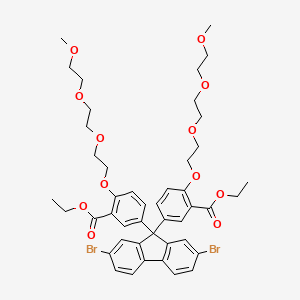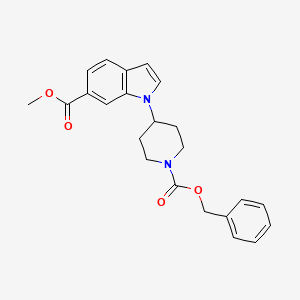![molecular formula C14H12ClNO4 B8318707 1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene](/img/structure/B8318707.png)
1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methoxy-benzyloxy group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the reaction of 1-chloro-2-nitrobenzene with 4-methoxybenzyl alcohol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as methylene chloride and reagents like boron tribromide.
Analyse Chemischer Reaktionen
1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The chloro and methoxy-benzyloxy groups can also participate in interactions with enzymes and receptors, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene can be compared with similar compounds such as:
1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene: Similar structure but with an iodine atom instead of a nitro group.
4-Methoxybenzyl chloride: Lacks the nitro and chloro groups, making it less reactive in certain types of reactions.
Eigenschaften
Molekularformel |
C14H12ClNO4 |
|---|---|
Molekulargewicht |
293.70 g/mol |
IUPAC-Name |
1-chloro-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-13(15)14(8-12)16(17)18/h2-8H,9H2,1H3 |
InChI-Schlüssel |
DMAVUYUFPLGRSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methyl-4-oxo-3,4,5,7-tetrahydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B8318665.png)


![2-Phenylthiazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B8318683.png)



![4-[3-Chloro-4-(benzyloxy)anilino]-6-aminopyrimidine-5-carbaldehyde](/img/structure/B8318711.png)
